The synthesis of Folate-PEG3-alkyne typically involves several key steps:
The synthesis requires careful control of reaction conditions, including pH, temperature, and reaction time to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for characterization.
Folate-PEG3-alkyne has a complex molecular structure that can be represented as follows:
The molecular formula can be represented as , where , , , and depend on the specific structure of the PEG and alkyne components. The precise molecular weight will vary based on the length of the PEG chain.
Folate-PEG3-alkyne participates in various chemical reactions:
These reactions are typically characterized by their efficiency under mild conditions, making them suitable for biological applications where harsh conditions could compromise stability or activity.
The mechanism of action for Folate-PEG3-alkyne primarily revolves around its ability to target folate receptors overexpressed on certain cancer cells:
Studies have shown that folate-targeted therapies can enhance drug efficacy while minimizing systemic toxicity by selectively delivering drugs to cancerous tissues .
Folate-PEG3-alkyne is typically a solid at room temperature but may vary based on its specific formulation and purity. It is soluble in water due to the hydrophilic nature of the polyethylene glycol component.
Relevant data indicate that compounds like Folate-PEG3-alkyne exhibit favorable pharmacokinetics due to their solubility and targeted action .
Folate-PEG3-alkyne has several scientific uses:
Molecular Architecture and FunctionFolate-Polyethylene Glycol Triazole-Alkyne functions as a heterobifunctional linker in proteolysis-targeting chimeras (PROTACs) and lysosome-targeting chimeras (LYTACs). The folate moiety binds selectively to folate receptor alpha, a glycosylphosphatidylinositol-anchored membrane protein overexpressed in ovarian, non-small cell lung, and myeloid leukemia cancers but minimally present in healthy tissues [1] [3]. The polyethylene glycol triazole segment provides hydrophilicity and steric flexibility, optimizing ternary complex formation between target proteins and degradation machinery. The terminal alkyne enables covalent conjugation to azide-modified antibodies or protein ligands via copper-catalyzed cycloaddition, forming stable triazole linkages [2]. This modular design allows rapid assembly of degraders targeting extracellular and membrane-associated oncoproteins.
Mechanism in Folate Receptor Targeting Chimeras (FRTACs)Folate-Polyethylene Glycol Triazole-Alkyne is integral to Folate Receptor Targeting Chimeras, a platform for cancer-selective protein degradation. As documented in Nature Communications (2024), FRTACs conjugate folate to target-binding antibodies via this linker, hijacking folate receptor-mediated endocytosis. Upon binding, the folate-receptor-FRTAC-target complex undergoes internalization, trafficking through endosomes to lysosomes, where acidic pH triggers cargo release and proteolytic degradation [1]. Key mechanistic evidence includes:
Table 1: Synthesis and Characterization of Folate-Polyethylene Glycol Triazole-Alkyne Conjugates
| Conjugation Method | Reaction Efficiency | Degradation Efficacy (DC₅₀) | Application |
|---|---|---|---|
| Copper-catalyzed cycloaddition | >95% coupling yield | 0.86 nM (AR degradation) | Intracellular PROTACs |
| NHS ester-amine coupling | 85-90% yield | 10-100 nM (soluble proteins) | Extracellular LYTACs |
| Strain-promoted cycloaddition | N/A | Under investigation | In vivo applications |
Advantages Over Conventional Degradation PlatformsCompared to mannose-6-phosphate or asialoglycoprotein receptor-based LYTACs, Folate-Polyethylene Glycol Triazole-Alkyne enables tumor-specific degradation due to folate receptor alpha’s cancer-selective expression. This reduces on-target/off-tumor toxicity [1] [3]. Additionally, the commercial availability of Folate-Polyethylene Glycol Triazole-Alkyne derivatives simplifies degrader synthesis versus genetically engineered alternatives. The linker’s polyethylene glycol component enhances water solubility (>10-fold increase vs. alkyl linkers), improving bioavailability and reducing aggregation [2].
Enabling Tumor-Selective Therapeutic DeliveryFolate-Polyethylene Glycol Triazole-Alkyne exploits a well-established physiological pathway: folate receptor-mediated endocytosis. This receptor is accessible in malignancies due to loss of epithelial polarization, allowing circulating folate conjugates to selectively accumulate in tumors [1] [4]. Quantitative biodistribution studies reveal 100-300 times higher folate conjugate uptake in folate receptor-positive carcinomas versus healthy tissues [3]. This selectivity underpins the compound’s utility in precision oncology:
Table 2: Folate Receptor Expression in Human Cancers vs. Normal Tissues
| Tissue Type | Folate Receptor Alpha Expression (Relative Units) | Clinical Relevance |
|---|---|---|
| Ovarian carcinoma | 300-500 | Approved target (Elahere® ADC) |
| Non-small cell lung cancer | 150-400 | Phase III imaging trials (Cytalux®) |
| Renal cell carcinoma | <5 | Avoidance of renal toxicity in FRTAC design |
| Healthy hepatocytes | <10 | Minimal hepatic accumulation |
Applications in Diagnostic and Theranostic ProbesThe alkyne handle allows efficient radiolabeling or fluorescent tagging for cancer detection:
Accelerating PROTAC Development and AccessibilityAs a commercially available building block (CAS 1245285-73-7), Folate-Polyethylene Glycol Triazole-Alkyne circumvents complex synthetic routes. Its use in modular "click chemistry" platforms facilitates rapid PROTAC prototyping. MedChemExpress lists over 50 derivatives for researchers, reducing development timelines from months to weeks [2] [5]. This accessibility supports high-throughput screening of degraders against undruggable targets, including transcription factors and scaffold proteins.
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0